Cas no 885274-02-2 (4-Oxazolemethanol,2-(2-bromophenyl)-)
4-Oxazolemethanol,2-(2-bromophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Oxazolemethanol,2-(2-bromophenyl)-
- [2-(2-bromophenyl)-1,3-oxazol-4-yl]methanol
- [2-(2-Bromo-phenyl)-oxazol-4-yl]-methanol
- [2-(2-BROMOPHENYL)OXAZOL-4-YL]METHANOL
- (2-(2-Bromophenyl)oxazol-4-yl)methanol
- AB27549
- 2-(2-Bromophenyl)-4-oxazolemethanol
- 4-Oxazolemethanol, 2-(2-bromophenyl)-
- FT-0706376
- DTXSID301292154
- A862039
- 885274-02-2
- DB-077559
-
- Inchi: 1S/C10H8BrNO2/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2
- InChI Key: HRKGJMOUAJGHTD-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C1=NC(CO)=CO1
Computed Properties
- Exact Mass: 252.97400
- Monoisotopic Mass: 252.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- PSA: 46.26000
- LogP: 2.59640
4-Oxazolemethanol,2-(2-bromophenyl)- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Oxazolemethanol,2-(2-bromophenyl)- Pricemore >>
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4-Oxazolemethanol,2-(2-bromophenyl)- Suppliers
4-Oxazolemethanol,2-(2-bromophenyl)- Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-Oxazolemethanol,2-(2-bromophenyl)-
Chemical Profile of 4-Oxazolemethanol,2-(2-bromophenyl) (CAS No. 885274-02-2)
4-Oxazolemethanol,2-(2-bromophenyl) (CAS No. 885274-02-2) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the oxazole class, characterized by a five-membered ring containing one oxygen atom and two carbon atoms, fused with a methanol side chain at the 4-position and a 2-bromophenyl group at the 2-position. The presence of both bromine and hydroxymethyl functional groups makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
The structure of 4-Oxazolemethanol,2-(2-bromophenyl) is particularly interesting because it combines the electron-withdrawing effect of the bromine atom with the potential hydrogen bonding capability of the hydroxymethyl group. This combination can influence both the electronic properties of the molecule and its interactions with biological targets. The bromophenyl moiety, in particular, is a common pharmacophore in drug discovery, often employed to enhance binding affinity and metabolic stability. The oxazole ring itself is known for its stability and presence in numerous bioactive natural products, suggesting that derivatives like 4-Oxazolemethanol,2-(2-bromophenyl) may exhibit promising pharmacological profiles.
In recent years, there has been growing interest in oxazole derivatives as potential therapeutic agents due to their ability to modulate various biological pathways. For instance, studies have shown that oxazole-containing compounds can interact with enzymes and receptors involved in inflammation, pain perception, and neurodegeneration. The hydroxymethyl group in 4-Oxazolemethanol,2-(2-bromophenyl) provides a site for further derivatization, allowing chemists to explore modifications that could enhance specific biological activities. This flexibility makes it an attractive candidate for library screening and structure-activity relationship (SAR) studies.
One of the most compelling aspects of 4-Oxazolemethanol,2-(2-bromophenyl) is its potential as a precursor for more complex molecules. The bromine substituent at the para position of the phenyl ring can be readily functionalized via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or heteroaryl groups, expanding the chemical space available for drug discovery. Similarly, the hydroxymethyl group can be oxidized to an aldehyde or esterified to form an acid derivative, further diversifying the molecular structure.
Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying novel drug candidates. Molecular docking studies using 4-Oxazolemethanol,2-(2-bromophenyl) as a scaffold have shown promising interactions with various protein targets. For example, simulations suggest that this compound may bind effectively to enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases. These findings align with broader trends in medicinal chemistry where computational tools are increasingly used to accelerate the discovery process.
The synthesis of 4-Oxazolemethanol,2-(2-bromophenyl) involves multi-step organic transformations that highlight modern synthetic methodologies. A common approach begins with the preparation of 2-bromoaniline, which undergoes cyclization with an appropriate aldehyde or ketone derivative under acidic conditions to form the oxazole core. Subsequent functionalization at the 4-position introduces the hydroxymethyl group through reduction or nucleophilic addition reactions. This synthetic route underscores the importance of efficient and scalable methods in pharmaceutical research.
In terms of biological evaluation, preliminary studies on derivatives of 4-Oxazolemethanol,2-(2-bromophenyl) have demonstrated interesting pharmacological effects. Some analogs have shown inhibitory activity against enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, modifications at the phenyl ring have led to compounds with enhanced binding affinity for certain G protein-coupled receptors (GPCRs), making them attractive candidates for treating neurological disorders.
The role of scaffolds like 4-Oxazolemethanol, particularly those incorporating halogenated aromatic rings, cannot be overstated in modern drug design. These structures provide a balance between structural rigidity and chemical diversity, allowing researchers to fine-tune properties such as solubility, bioavailability, and metabolic stability. The combination of computational modeling, high-throughput screening, and traditional synthetic chemistry has created an integrated approach to discovering novel therapeutics.
Future directions for research on 4-Oxazolemethanol, including its derivatives, may include exploring its role in developing treatments for emerging diseases or as part of combination therapies where it could complement existing treatments by targeting different pathways simultaneously. The adaptability of this molecule ensures that it will remain a valuable tool for medicinal chemists seeking innovative solutions to complex biological challenges.
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